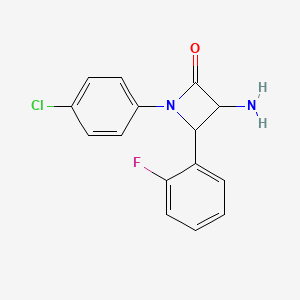
3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions. Common methods include the Staudinger reaction, which involves the reaction of an imine with a ketene.
Reaction Conditions: The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-phenylazetidin-2-one: Similar structure but lacks the fluorine atom.
3-Amino-1-(4-fluorophenyl)-4-(2-chlorophenyl)azetidin-2-one: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
The presence of both chlorine and fluorine atoms in 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H12ClFN2O |
|---|---|
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
3-amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-9-5-7-10(8-6-9)19-14(13(18)15(19)20)11-3-1-2-4-12(11)17/h1-8,13-14H,18H2 |
Clé InChI |
XBPBJCHOWUXGAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)

![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)


![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
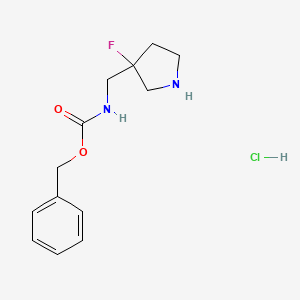
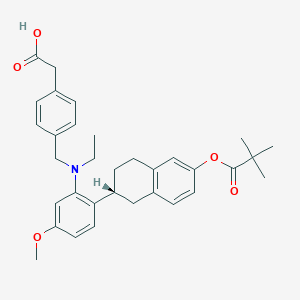
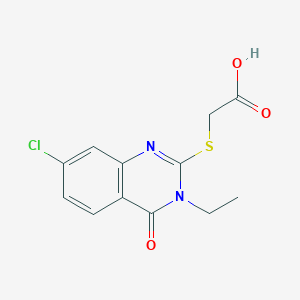
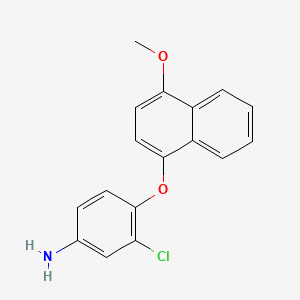
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
